REACTION_CXSMILES
|
[Na].CC[O-].[Na+].Cl.[NH2:7][OH:8].[C:9]1([N:15]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:16]([CH:18]([CH3:24])[C:19](OCC)=[O:20])=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CO>[C:9]1([N:15]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:16]([CH:18]([CH3:24])[C:19]([NH:7][OH:8])=[O:20])=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2,3.4,^1:0|
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
ethyl 2-(N,N-diphenylcarbamoyl)-propionate
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(C(=O)C(C(=O)OCC)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated to dryness in vacuo
|
Type
|
FILTRATION
|
Details
|
the sodium salt is filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
CUSTOM
|
Details
|
CRL 40,438 is obtained
|
Type
|
FILTRATION
|
Details
|
by filtering off
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
recrystallising from acetonitrile
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N(C(=O)C(C(=O)NO)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |